2-(4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)-N-PHENYLACETAMIDE
Overview
Description
2-(4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)-N-PHENYLACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features an imidazolidinone core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)-N-PHENYLACETAMIDE typically involves multiple steps. One common method includes the reaction of 4-methoxyphenol with phenylacetyl chloride to form an intermediate, which is then reacted with an imidazolidinone derivative under mild conditions to yield the final product . The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)-N-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-(4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)-N-PHENYLACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its hypoglycemic activity and potential use in diabetes treatment.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)-N-PHENYLACETAMIDE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds also contain a heterocyclic core and are known for their hypoglycemic activity.
Imidazoles: Similar in structure but with different functional groups, imidazoles are widely used in pharmaceuticals.
Uniqueness
What sets 2-(4-{[(4E)-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}-2-METHOXYPHENOXY)-N-PHENYLACETAMIDE apart is its specific imidazolidinone core, which provides unique biological activities not found in other similar compounds. Its ability to act as an enzyme inhibitor makes it particularly valuable in medicinal chemistry .
Properties
IUPAC Name |
2-[4-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]-2-methoxyphenoxy]-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c1-26-16-10-12(9-14-18(24)22-19(25)21-14)7-8-15(16)27-11-17(23)20-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,20,23)(H2,21,22,24,25)/b14-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQZTDUGDJRDCT-NTEUORMPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N2)OCC(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=O)N2)OCC(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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